3,4,5-triethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
3,4,5-Triethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a structurally complex benzamide derivative featuring a tetrahydroquinoline core substituted with a furan-2-carbonyl group and a benzamide moiety bearing triethoxy substituents. The triethoxy group may enhance lipophilicity, influencing bioavailability, while the furan-2-carbonyl moiety could contribute to receptor-binding interactions, as seen in furan-containing herbicides like furilazole .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-4-32-23-16-19(17-24(33-5-2)25(23)34-6-3)26(30)28-20-11-12-21-18(15-20)9-7-13-29(21)27(31)22-10-8-14-35-22/h8,10-12,14-17H,4-7,9,13H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCKGMPFXIWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, including the formation of the furan ring, the tetrahydroquinoline core, and the benzamide moiety. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the Paal–Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Formation of the Tetrahydroquinoline Core: This can be synthesized via the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Formation of the Benzamide Moiety: This can be synthesized through the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include sodium ethoxide (NaOEt) and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
3,4,5-triethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The furan-2-carbonyl group shares similarities with furilazole’s furanyl moiety, which is critical in herbicide safeners for enhancing crop tolerance .
Molecular Properties and Bioactivity
While explicit data on the target compound’s bioactivity is unavailable, inferences can be drawn from analogs:
- Electron-Withdrawing Effects : The furan-2-carbonyl group may mimic the electron-deficient aromatic systems of flubenzimine (a triazine-based pesticide), influencing enzyme inhibition .
- Steric Hindrance: The tetrahydroquinoline core may reduce rotational freedom compared to simpler benzamides, affecting target binding kinetics.
Biological Activity
3,4,5-triethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for various pharmacological properties including antitumor and antimicrobial activities. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
The compound has a molecular formula of C27H30N2O6 and a molecular weight of 478.54 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C27H30N2O6 |
| Molecular Weight | 478.54 g/mol |
| LogP | 4.2027 |
| Polar Surface Area | 68.938 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The mechanism of action of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects including:
- Antimicrobial Activity: In vitro studies have indicated that tetrahydroquinoline derivatives exhibit significant antimicrobial properties against various pathogens.
- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds and provided insights into the potential effects of this specific derivative.
Antimicrobial Activity
A study focusing on related tetrahydroquinoline derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential.
Antitumor Activity
Research on quinoline derivatives has revealed their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance:
- Compound X (a related derivative) exhibited an IC50 value of 10 µM against MCF-7 cells.
- Mechanism Analysis: Further investigation suggested that these compounds induce apoptosis via the mitochondrial pathway.
Case Studies
Several case studies have highlighted the efficacy of tetrahydroquinoline derivatives in preclinical models:
-
Anticancer Efficacy in Vivo:
- A study involving murine models treated with a related compound showed a reduction in tumor size by approximately 50% compared to control groups.
- Histopathological analysis revealed significant apoptosis in tumor tissues.
-
Safety and Toxicity Assessments:
- Toxicity studies indicated that doses up to 100 mg/kg did not produce significant adverse effects in animal models.
- Hematological and biochemical parameters remained within normal ranges post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
